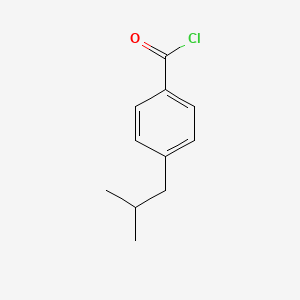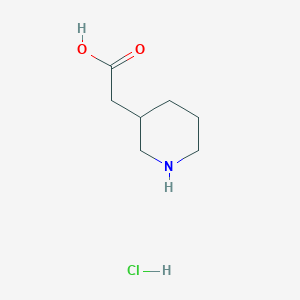
4-クロロ-5-メチルピリミジン
概要
説明
Synthesis Analysis
The synthesis of 4-Chloro-5-methylpyrimidine involves various methods, including cyclization reactions. One common approach is the reaction between 4-chloro-2,5-dimethylpyrimidine and an appropriate reagent. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methylpyrimidine consists of a six-membered pyrimidine ring with chlorine and methyl substituents. The IUPAC name for this compound is 4-chloro-5-methylpyrimidine . You can visualize its structure using software tools like Avogadro , Pymol , or Chimera .
Chemical Reactions Analysis
4-Chloro-5-methylpyrimidine participates in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in the context of pharmaceutical synthesis and material science .
Physical and Chemical Properties Analysis
科学的研究の応用
有機合成
4-クロロ-5-メチルピリミジンは、有機合成において重要な原料として使用されます . その反応性と構造的特性により、さまざまな有機化合物を合成するために使用できます .
医薬品
製薬業界では、4-クロロ-5-メチルピリミジンは、さまざまな医薬品の合成における重要な中間体として役立ちます . そのユニークな構造により、複雑な分子に組み込むことができ、薬理学的特性を強化します .
農薬
4-クロロ-5-メチルピリミジンは、農薬の製造にも使用されます . これは、作物を害虫や病害から保護するのに役立つ殺虫剤やその他の農業用化学物質を合成するために使用できます .
染料
染料業界では、4-クロロ-5-メチルピリミジンは、特定の種類の染料の合成に使用できます . その化学構造は、染料の色と結合特性に貢献できます .
材料科学
材料科学では、4-クロロ-5-メチルピリミジンは、新素材の開発に使用できます。 そのユニークな特性は、これらの材料のパフォーマンスを向上させることができます .
分析化学
4-クロロ-5-メチルピリミジンは、分析化学で標準または試薬として使用できます。 その特性がよく特徴付けられているため、校正と方法開発に役立ちます .
作用機序
The specific biological mechanism of action for 4-Chloro-5-methylpyrimidine depends on its application. It may act as a precursor in the synthesis of other compounds or exhibit specific interactions with enzymes, receptors, or cellular components. Further studies are needed to elucidate its precise mechanisms .
Safety and Hazards
将来の方向性
Research on 4-Chloro-5-methylpyrimidine continues to explore its applications in drug discovery, agrochemicals, and materials science. Investigating its biological activity, potential derivatives, and novel synthetic routes will pave the way for future advancements .
For more detailed information, refer to the relevant peer-reviewed papers and technical documents .
特性
IUPAC Name |
4-chloro-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDVPWWBNQKLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520125 | |
| Record name | 4-Chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51957-32-5 | |
| Record name | 4-Chloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the regioselectivity challenges associated with synthesizing 4-chloro-5-methylpyrimidine, and how can they be addressed?
A1: Synthesizing 4-chloro-5-methylpyrimidine presents a regioselectivity challenge when using 2,4-dichloropyrimidine as a starting material. [, ] Reactions with N-substituted cyclic amines can yield both 2-amino-4-chloro-5-methylpyrimidines (the desired product) and the isomeric 4-amino-2-chloro-5-methylpyrimidines. This occurs because both the 2- and 4- positions of 2,4-dichloropyrimidine are susceptible to nucleophilic attack.
Q2: What are the advantages of the two-step synthesis of 4-chloro-5-methylpyrimidine from 4,6-dichloro-5-methylpyrimidine?
A2: Synthesizing 4-chloro-5-methylpyrimidine from 4,6-dichloro-5-methylpyrimidine, as described in the research, offers several advantages. [] This two-step approach boasts a high total product yield of 91%, indicating its efficiency and cost-effectiveness for potential industrial production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)




